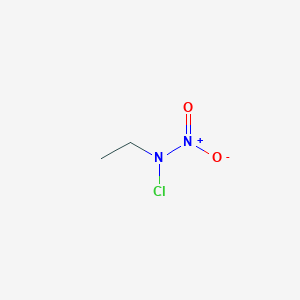
N-Chloro-N-ethylnitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-N-ethylnitramide is a chemical compound with the molecular formula C2H5ClN2O2 It is a member of the nitramide family, which is characterized by the presence of a nitramide group (-N(NO2)H)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Chloro-N-ethylnitramide can be synthesized through several methods. One common approach involves the reaction of ethylamine with chlorinating agents such as sodium hypochlorite or chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{C2H5NH2} + \text{Cl2} \rightarrow \text{C2H5ClN2O2} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced chlorination techniques and catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloro-N-ethylnitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized forms.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted nitramides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Chloro-N-ethylnitramide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Chloro-N-ethylnitramide exerts its effects involves the interaction of its nitramide group with various molecular targets. The compound can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Chloro-N-methylnitramide: Similar structure but with a methyl group instead of an ethyl group.
N-Chloro-N-propylnitramide: Contains a propyl group, leading to different reactivity and properties.
Uniqueness
N-Chloro-N-ethylnitramide is unique due to its specific reactivity profile and the balance between its chlorinating and nitramide functionalities. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
62991-68-8 |
|---|---|
Formule moléculaire |
C2H5ClN2O2 |
Poids moléculaire |
124.53 g/mol |
Nom IUPAC |
N-chloro-N-ethylnitramide |
InChI |
InChI=1S/C2H5ClN2O2/c1-2-4(3)5(6)7/h2H2,1H3 |
Clé InChI |
RRNKILLPLAQQJB-UHFFFAOYSA-N |
SMILES canonique |
CCN([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



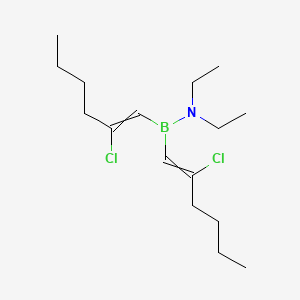
![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
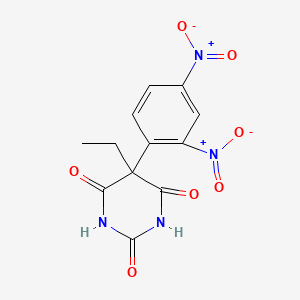


![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)

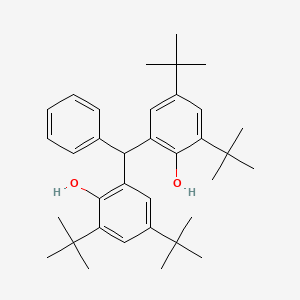
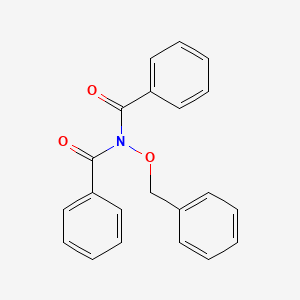
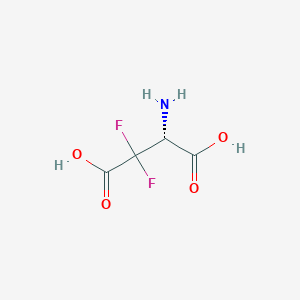
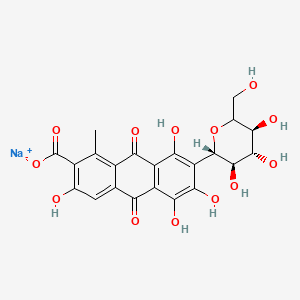
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
